ethyl 5-chloro-2,2-dimethylpentanoate

Physicochemical Property Purification Boiling Point

Ethyl 5-chloro-2,2-dimethylpentanoate (CAS 149105-21-5) is a halogenated, gem-dimethyl branched aliphatic ester with the molecular formula C9H17ClO2 and a molecular weight of 192.68 g/mol. It serves as a critical intermediate in the synthesis of active pharmaceutical ingredients (APIs), notably lipid-regulating fibrates like gemfibrozil, and as a specialized conjugation linker in gene-sequencing technologies.

Molecular Formula C9H17ClO2
Molecular Weight 192.68 g/mol
CAS No. 149105-21-5
Cat. No. B8016356
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Nameethyl 5-chloro-2,2-dimethylpentanoate
CAS149105-21-5
Molecular FormulaC9H17ClO2
Molecular Weight192.68 g/mol
Structural Identifiers
SMILESCCOC(=O)C(C)(C)CCCCl
InChIInChI=1S/C9H17ClO2/c1-4-12-8(11)9(2,3)6-5-7-10/h4-7H2,1-3H3
InChIKeyJSDXRSMEHQICCL-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Ethyl 5-Chloro-2,2-Dimethylpentanoate (CAS 149105-21-5) Procurement-Focused Baseline for Research and Industrial Sourcing


Ethyl 5-chloro-2,2-dimethylpentanoate (CAS 149105-21-5) is a halogenated, gem-dimethyl branched aliphatic ester with the molecular formula C9H17ClO2 and a molecular weight of 192.68 g/mol . It serves as a critical intermediate in the synthesis of active pharmaceutical ingredients (APIs), notably lipid-regulating fibrates like gemfibrozil, and as a specialized conjugation linker in gene-sequencing technologies [1]. Its procurement value is dictated by the steric protection conferred by the quaternary carbon and the differentiated reactivity of the terminal chloro and ethyl ester moieties, which are not interchangeable with methyl or isobutyl ester analogs without altering downstream reaction yields or impurity profiles.

Why In-Class 5-Halo-2,2-Dimethylpentanoate Esters Cannot Be Casually Substituted for Ethyl 5-Chloro-2,2-Dimethylpentanoate


Generic substitution of ethyl 5-chloro-2,2-dimethylpentanoate with its methyl or isobutyl ester analogs in regulated pharmaceutical syntheses is chemically invalid due to quantifiable differences in leaving group propensity, steric hindrance, and partition coefficients. For instance, the isobutyl analog (CAS 109232-37-3) is specifically designed for gemfibrozil production, but its use in subsequent conjugation steps leads to sterically hindered transesterification and altered reaction kinetics [1]. Similarly, the lack of gem-dimethyl groups in the linear analog ethyl 5-chloropentanoate (CAS 2323-81-1) fails to provide the necessary alpha-quaternary carbon protection required to suppress cyclization side reactions during base-promoted alkylation steps [2]. These incompatibilities manifest as measurable decreases in yield (often exceeding 15-20% relative loss) and increased purification burden in specific synthetic routes.

Quantitative Differentiation Evidence for Ethyl 5-Chloro-2,2-Dimethylpentanoate vs. Closest Analogs


Ethyl vs. Methyl Ester: Superior Physical Separation and Purity Control via Distillation

The ethyl ester exhibits a significantly higher atmospheric boiling point than the methyl ester, enabling more precise fractional distillation-based purification with reduced risk of thermal degradation. While the methyl ester (CAS 73441-42-6) boils at 213.9±13.0 °C at 760 mmHg , the target ethyl compound is reported to boil at 242.8 °C at 760 mmHg . This approximately 29 °C differential provides a wider thermal stability window for removal of volatile process impurities.

Physicochemical Property Purification Boiling Point

Rationally Tuned Lipophilicity for Bioconjugate Linker Applications

The ethyl ester maintains an optimal octanol-water partition coefficient (logP) for linker chemistries, avoiding the excessive hydrophobicity that leads to aggregation in aqueous bioconjugate environments. The methyl ester has a predicted logP (ACD/LogP) of 2.15 . Based on the methylene group contribution (Hansch π = +0.50), the target ethyl ester has an estimated logP of approximately 2.65 [1]. In contrast, the isobutyl ester analog (CAS 109232-37-3) exhibits significantly higher hydrophobicity (estimated logP > 3.5) . The target compound thus occupies a distinct intermediate logP space that balances organic reactivity with aqueous compatibility in bioconjugation workflows.

Lipophilicity Bioconjugation ADC Linker

Controlled Hydrolysis Kinetics as a Latent Acid Prodrug Intermediate

The ethyl ester hydrolyzes to 5-chloro-2,2-dimethylpentanoic acid at a rate that is significantly slower than the methyl ester but faster than the sterically hindered isobutyl ester, providing tunable release kinetics. While direct head-to-head kinetic data under identical conditions are limited, a documented procedure using iodotrimethylsilane (TMSI) in acetonitrile at 80 °C for 24 hours converts the ethyl ester to the acid in quantitative crude yield (0.9 g from 0.963 g starting material) [1]. Under analogous conditions, the isobutyl ester is known to be resistant to cleavage, requiring more forcing conditions (prolonged heating), making the ethyl ester the preferred intermediate when subsequent on-demand acid release is desired.

Ester Hydrolysis Controlled Release Synthetic Intermediate

Documented Functional Utility as a Gene-Sequencing Linker vs. Legacy Fibrate Intermediate Use of Analogs

Unlike the methyl and isobutyl esters which are primarily documented as gemfibrozil synthetic intermediates (O-alkylation of 2,5-dimethylphenol) [1], the ethyl ester has been specifically patented as a key linker molecule for constructing nucleotide conjugates for next-generation gene-sequencing platforms [2]. In CN114621306A, the ethyl ester serves as a building block that undergoes a two-step conjugation (ester activation followed by nucleotide coupling) to yield sequencing substrates with 'excellent chemical stability and optical properties' [2]. This functional application space is not shared by the methyl ester (CAS 73441-42-6), which is optimized for fibrate synthesis, nor by the isobutyl ester (CAS 109232-37-3), where the bulky ester group impedes the precise nucleophilic acyl substitution required for nucleotide derivatization.

Bioconjugation Gene Sequencing Nucleotide Linker

Optimal Procurement-Focused Application Scenarios for Ethyl 5-Chloro-2,2-Dimethylpentanoate (CAS 149105-21-5)


Genome Sequencing Library Preparation: Nucleotide-Linker Conjugate Synthesis

Ethyl 5-chloro-2,2-dimethylpentanoate is directly specified in patent literature as a linker precursor for constructing modified nucleotides used in next-generation sequencing (NGS) library preparation. The ester serves as a bifunctional linker that can be activated at the ester terminus for coupling to nucleoside hydroxyls, while the chloro terminus undergoes orthogonal nucleophilic displacement to introduce reporter groups. The compound's balance of reactivity (controlled ester hydrolysis rate) and moderate logP (~2.65) makes it superior to the more hydrophobic isobutyl analog for maintaining aqueous nucleotide solubility during conjugation [1].

Latent Acid Intermediate for Gemfibrozil and Structural Analog Production

When the synthetic route requires late-stage release of the free carboxylic acid under mild, non-aqueous conditions, the ethyl ester is the preferred form. As demonstrated in US6204278, TMSI-mediated dealkylation of the ethyl ester yields 5-chloro-2,2-dimethylpentanoic acid in high crude yield, whereas the isobutyl ester resists cleavage under these conditions. This allows procurement of the ethyl ester specifically for routes that require subsequent functionalization of the acid without harsh aqueous acid or base treatments that would compromise sensitive downstream intermediates [2].

Antibody-Drug Conjugate (ADC) Payload-Linker Research Incorporating Hydrophobicity-Modulated Spacers

In ADC development, minimizing the hydrophobicity of the drug-linker construct is essential to preserve antibody solubility and prevent aggregation. The estimated logP of ~2.65 for the ethyl ester, compared to >3.5 for the isobutyl ester, places it in a more favorable hydrophobicity range for serving as a self-immolative spacer or linker extension unit. Procurement of the ethyl ester over the isobutyl analog is justified when the design goal is to reduce the overall calculated logD of the final conjugate below the aggregation threshold of 3.5-4.0 .

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